molecular formula C9H13NO2 B1295308 Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-44-2

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1295308
CAS RN: 2199-44-2
M. Wt: 167.2 g/mol
InChI Key: IZSBSZYFPYIJDI-UHFFFAOYSA-N
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Patent
US07528156B2

Procedure details

To a solution of ethyl 3,5-dimethyl-2-pyrrolecarboxylate (Aldrich) (504 mg, 3 mmol) in THF/H2O/MeOH (5:1:1, 30 ml) was added NaOH (480 mg, 12 mmol) in H2O (12 ml). The mixture was stirred at 75° C. overnight. The homogeneous mixture was washed with ether. To the aqueous layer was added a saturated aqueous KHSO4 solution until the pH was about 3. The solution was then extracted with dichloromethane. The extracts were dried over MgSO4 and evaporated. The residue was purified on silica (ethylacetate/methanol 90/10) to give the title compound (375 mg, 90%).
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Name
THF H2O MeOH
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][C:3]=1[C:8]([O:10]CC)=[O:9].[OH-].[Na+]>C1COCC1.O.CO.O>[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][C:3]=1[C:8]([OH:10])=[O:9] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
504 mg
Type
reactant
Smiles
CC1=C(NC(=C1)C)C(=O)OCC
Name
Quantity
480 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
THF H2O MeOH
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.O.CO
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The homogeneous mixture was washed with ether
ADDITION
Type
ADDITION
Details
To the aqueous layer was added a saturated aqueous KHSO4 solution until the pH was about 3
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica (ethylacetate/methanol 90/10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(NC(=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.